2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction of 5-bromo-2-methoxybenzaldehyde with 4-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE include:
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: This compound shares the bromine and methoxy functional groups but differs in its overall structure and reactivity.
4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another similar compound with a different core structure, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrClN3O3 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H15BrClN3O3/c1-10-7-13(19)4-5-14(10)21-16(23)17(24)22-20-9-11-8-12(18)3-6-15(11)25-2/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
UOFUMEZSEMOJJK-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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